N-(1,3-benzothiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide
Overview
Description
“N-(1,3-benzothiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the benzothiazole derivative with an appropriate benzoyl chloride or benzamide under suitable conditions.
Addition of the Methoxyethylsulfanyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,3-benzothiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide” may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar activities and be investigated for its effects on various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications, such as in the development of new drugs for treating infections, cancer, or other diseases.
Industry
In the industrial sector, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other materials. This compound may have similar applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide” would depend on its specific biological or chemical activity. Generally, benzothiazole derivatives interact with various molecular targets, such as enzymes, receptors, or DNA, leading to their observed effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzamide: A simple amide derivative with various applications in medicinal chemistry.
Uniqueness
“N-(1,3-benzothiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide” is unique due to the presence of the methoxyethylsulfanyl group, which may impart specific chemical and biological properties not found in other benzothiazole derivatives
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methoxyethylsulfanyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-10-11-22-14-8-4-2-6-12(14)16(20)19-17-18-13-7-3-5-9-15(13)23-17/h2-9H,10-11H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUBZFTTYGAEOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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